9-ethyl-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triazolothiadiazines are a class of heterocyclic compounds that are of prime importance due to their extensive therapeutic uses . They are made by the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . These compounds have a wide range of applications as synthetic intermediates and promising pharmaceuticals .
Synthesis Analysis
The synthesis of triazolothiadiazines involves various synthetic approaches . For instance, one method involves the cyclocondensation of 4/6-methyl-2-tosyloxy-1-indanones, generated by oxidation of 4/6-methyl-1-indanones with [(hydroxy)tosyloxyiodo]benzene (HTIB) in acetonitrile, and 3-alkyl .
Molecular Structure Analysis
Triazolothiadiazines have a core structure that can make specific interactions with different target receptors . This is due to their ability to accept and donate hydrogen bonds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of triazolothiadiazines include aromatic nucleophilic substitution .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can vary. For example, one compound, 8-methyl-4-[(4-phenyl-5-(thien-2-yl)-4H-1,2,4-triazol-3-yl)thio][1,2,4]triazolo[4,3-a] quinoxaline-1-amine, has a melting point of 210–212°C .
Scientific Research Applications
Heterocyclic Chemistry and Antiviral Agents
In heterocyclic chemistry, compounds similar to 9-ethyl-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione are explored for their potential in designing antiviral agents. These compounds' interactions with heavy metals, due to their N-bridged purine analogue ligands, are of significant biological and environmental importance (Fettouhi et al., 1996).
Synthesis and Antibacterial Evaluation
The synthesis of compounds related to this compound and their subsequent screening for antibacterial activity have been studied. These synthesized compounds show potential in combating bacterial infections (Govori, 2017).
Coordination Chemistry
The interaction of similar purine derivatives with divalent cations in aqueous media has been explored. This research helps in understanding the second coordination sphere in metal complexes, which is significant in coordination chemistry and potentially in drug development (Maldonado et al., 2009).
Anticancer, Anti-HIV, and Antimicrobial Activities
Research into derivatives of triazolo[4,3-e]purine has revealed promising results in anticancer, anti-HIV-1, and antimicrobial activities. These compounds have shown considerable activity against various cancer cell lines, moderate anti-HIV-1 activity, and notable antimicrobial effects against different bacterial strains (Ashour et al., 2012).
Purine Analogues in Medicinal Chemistry
Purine analogues, including triazolo[4,3-e]purine derivatives, are crucial in medicinal chemistry for drug design. They serve as scaffolds for constructing new therapeutic agents, especially in areas involving purinergic regulation or purine metabolism (Lim & Dolzhenko, 2014).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-ethyl-1-methyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O2/c1-3-20-10-12(22)16-15(23)19(2)13(10)21-11(17-18-14(20)21)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3,(H,16,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDMBVXZXVBXQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.